molecular formula C4H4N4S B12964809 2-Hydrazineylthiazole-5-carbonitrile

2-Hydrazineylthiazole-5-carbonitrile

Cat. No.: B12964809
M. Wt: 140.17 g/mol
InChI Key: ZBXBUZTXORXXNS-UHFFFAOYSA-N
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Description

2-Hydrazineylthiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₄H₄N₄S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazineylthiazole-5-carbonitrile typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazineylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydrazineylthiazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydrazineylthiazole-5-carbonitrile is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-hydrazinyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C4H4N4S/c5-1-3-2-7-4(8-6)9-3/h2H,6H2,(H,7,8)

InChI Key

ZBXBUZTXORXXNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NN)C#N

Origin of Product

United States

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